molecular formula C5H3N4NaO3 B1264861 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt CAS No. 18276-12-5

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

Cat. No.: B1264861
CAS No.: 18276-12-5
M. Wt: 190.09 g/mol
InChI Key: NAFSTSRULRIERK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

An oxidation product, via XANTHINE OXIDASE, of oxypurines such as XANTHINE and HYPOXANTHINE. It is the final oxidation product of purine catabolism in humans and primates, whereas in most other mammals URATE OXIDASE further oxidizes it to ALLANTOIN.

Properties

CAS No.

18276-12-5

Molecular Formula

C5H3N4NaO3

Molecular Weight

190.09 g/mol

IUPAC Name

sodium;3,9-dihydropurin-7-ide-2,6,8-trione

InChI

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

NAFSTSRULRIERK-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+]

Canonical SMILES

C12=C(NC(=O)NC1=O)NC(=O)[N-]2.[Na+]

1198-77-2

Synonyms

2,6,8-Trihydroxypurine
Acid Urate, Ammonium
Acid Urate, Sodium
Acid, Uric
Ammonium Acid Urate
Monohydrate, Monosodium Urate
Monohydrate, Sodium Urate
Monosodium Urate
Monosodium Urate Monohydrate
Potassium Urate
Sodium Acid Urate
Sodium Acid Urate Monohydrate
Sodium Urate
Sodium Urate Monohydrate
Trioxopurine
Urate
Urate Monohydrate, Monosodium
Urate Monohydrate, Sodium
Urate, Ammonium Acid
Urate, Monosodium
Urate, Potassium
Urate, Sodium
Urate, Sodium Acid
Uric Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 2
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 3
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 4
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 5
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt
Reactant of Route 6
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, sodium salt

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